molecular formula C13H19BrClNO3 B2852852 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride CAS No. 5610-00-4

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride

Cat. No. B2852852
CAS RN: 5610-00-4
M. Wt: 352.65
InChI Key: RBCWZCMCMBEBRT-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride, also known as Bopindolol, is a beta-blocker drug used in the treatment of hypertension, angina pectoris, and congestive heart failure. It is a non-selective beta-blocker that works by blocking the beta-adrenergic receptors in the heart and blood vessels, thereby reducing the workload on the heart and lowering blood pressure.

Scientific Research Applications

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride has been extensively studied in scientific research for its potential therapeutic applications. It has been found to be effective in the treatment of hypertension, angina pectoris, and congestive heart failure. 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride has also been studied for its potential use in the treatment of other cardiovascular diseases, such as arrhythmias, myocardial infarction, and heart failure.

Advantages and Limitations for Lab Experiments

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying cardiovascular function. It is also relatively easy to synthesize and is readily available for purchase. However, 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride has some limitations for lab experiments. It is a non-selective beta-blocker, which means it may also block beta-adrenergic receptors in other tissues, leading to unwanted side effects. Additionally, 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride. One area of interest is the development of more selective beta-blockers that target specific beta-adrenergic receptor subtypes. Another area of interest is the use of 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride in combination with other drugs for the treatment of cardiovascular disease. Additionally, further research is needed to better understand the long-term effects of 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride on cardiovascular function and to identify potential side effects.

Synthesis Methods

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride can be synthesized by reacting 4-bromophenol with epichlorohydrin to form 1-(4-bromophenoxy)-2,3-epoxypropane. The resulting compound is then reacted with morpholine in the presence of a base to form 1-(4-bromophenoxy)-3-morpholinopropan-2-ol. The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride.

properties

IUPAC Name

1-(4-bromophenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3.ClH/c14-11-1-3-13(4-2-11)18-10-12(16)9-15-5-7-17-8-6-15;/h1-4,12,16H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCWZCMCMBEBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC=C(C=C2)Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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